

2,2-Dimethylpropiophenone synonyms pivalophenone tert-butyl phenyl ketone

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Compound of Interest

Compound Name: 2,2-Dimethylpropiophenone

Cat. No.: B1678491

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An In-Depth Technical Guide to **2,2-Dimethylpropiophenone**

Introduction

2,2-Dimethylpropiophenone, also known by its synonyms pivalophenone and tert-butyl phenyl ketone, is an aromatic ketone with the chemical formula $C_{11}H_{14}O$.^{[1][2]} It is a colorless liquid at room temperature, characterized by a sweet odor.^[3] This compound serves as a valuable building block in organic synthesis and its structural motif, the tert-butyl phenyl ketone group, is of significant interest in medicinal chemistry and drug development. The sterically hindered tert-butyl group imparts unique properties to molecules, influencing their metabolic stability, receptor binding affinity, and overall pharmacological profile.^{[4][5][6]}

This technical guide provides a comprehensive overview of **2,2-dimethylpropiophenone**, detailing its chemical and physical properties, spectroscopic data, synthesis and analysis protocols, and its applications in research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of **2,2-dimethylpropiophenone** are summarized in the following tables, providing a consolidated resource for laboratory and research applications.

Table 1.1: Identifiers and Nomenclature

Identifier	Value
IUPAC Name	2,2-dimethyl-1-phenylpropan-1-one[7]
Synonyms	Pivalophenone, tert-Butyl phenyl ketone, 2,2-Dimethyl-1-phenyl-1-propanone[1][2][7][8]
CAS Number	938-16-9[1][8][9]
Molecular Formula	C ₁₁ H ₁₄ O[1][2][7]
Molecular Weight	162.23 g/mol [1][7][8][9]
InChI Key	OECPUBRNDKXFDX-UHFFFAOYSA-N[9]
Canonical SMILES	<chem>CC(C)(C)C(=O)C1=CC=CC=C1</chem> [7]
EC Number	213-338-0[7][8][9]

Table 1.2: Physical and Chemical Properties

Property	Value	Source
Appearance	Liquid	[9]
Boiling Point	219-222 °C (lit.)	[1][9][10]
Density	0.97 g/mL at 25 °C (lit.)	[1][9][10]
Refractive Index (n _{20/D})	1.508 (lit.)	[1][9][10]
Flash Point	87 °C (188.6 °F) - closed cup	[9]
Water Solubility	Not miscible	[1][10]
LogP (Octanol/Water)	3.00	[2]

Table 1.3: Spectroscopic Data

Technique	Data
^1H NMR	Consistent with a structure containing a monosubstituted benzene ring and a tert-butyl group.
^{13}C NMR	Expected signals include those for the carbonyl carbon, the tert-butyl quaternary and methyl carbons, and the aromatic carbons.[7]
Infrared (IR) Spectroscopy	Key absorptions include C=O stretching for the ketone, C-H stretching for the aromatic and aliphatic groups, and C-C skeletal vibrations.[7]
Mass Spectrometry (MS)	Molecular ion peak (M+) expected at $m/z = 162.23$.
Kovats Retention Index	1233 (Standard non-polar)[7]

Table 1.4: Safety and Hazard Information

Category	Information
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning[9]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338[9]
Hazard Classifications	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[7][9]
Target Organs	Respiratory system[9]

Synthesis and Analysis Protocols

Detailed methodologies for the synthesis and analysis of **2,2-dimethylpropiophenone** are crucial for its application in research and development.

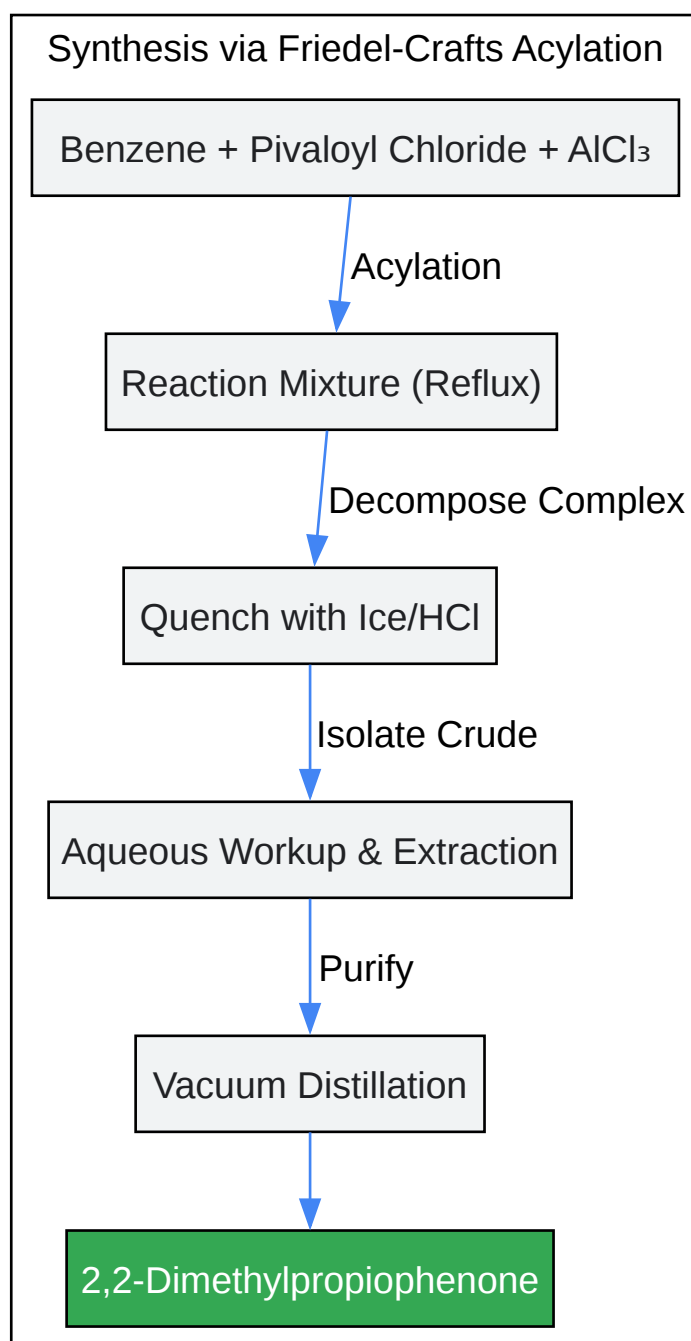
Synthesis Protocols

Protocol 2.1.1: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for preparing aryl ketones.[3] This protocol outlines the synthesis of **2,2-dimethylpropiophenone** from benzene and pivaloyl chloride.

Methodology:

- **Setup:** A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.
- **Reactant Charging:** Anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) is suspended in an excess of dry benzene, which serves as both reactant and solvent. The suspension is cooled in an ice bath.
- **Acylation:** Pivaloyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension over 30 minutes. The reaction is exothermic.
- **Reaction:** After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.
- **Quenching:** The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** The organic layer is separated. The aqueous layer is extracted twice with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with dilute NaOH solution, then with brine, and finally dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure **2,2-dimethylpropiophenone**.



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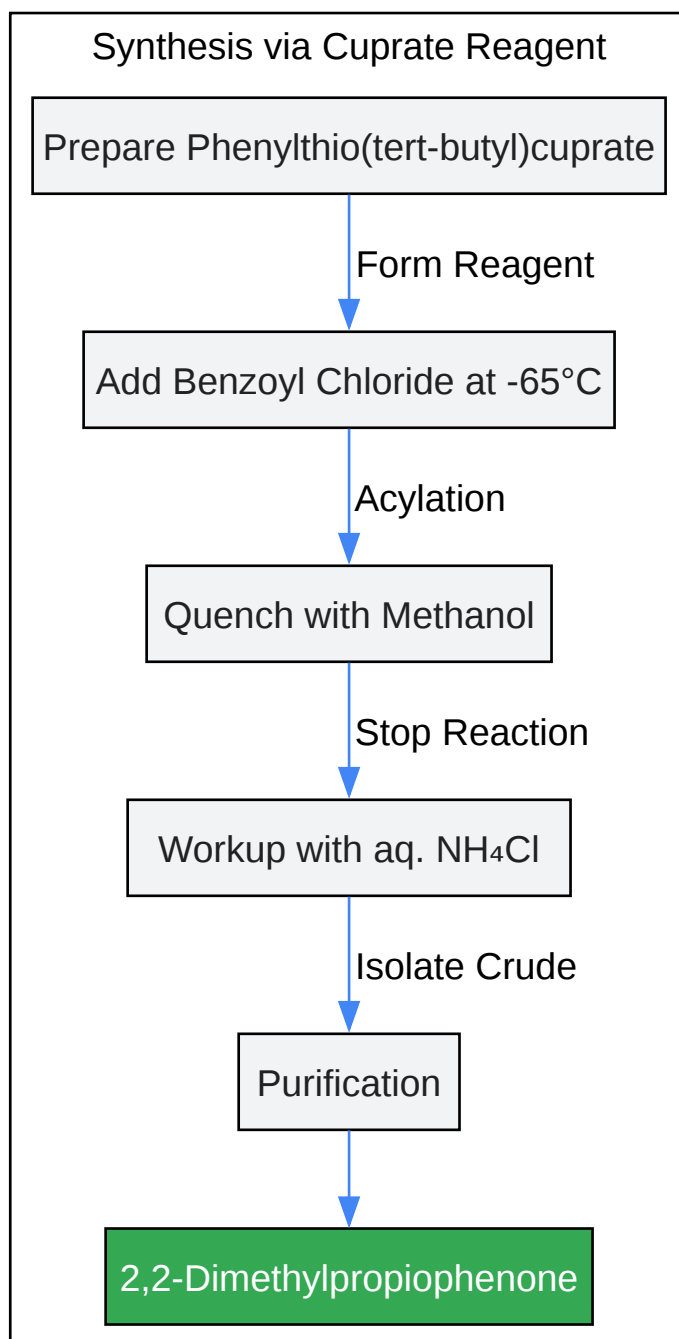
Caption: Workflow for Friedel-Crafts synthesis.

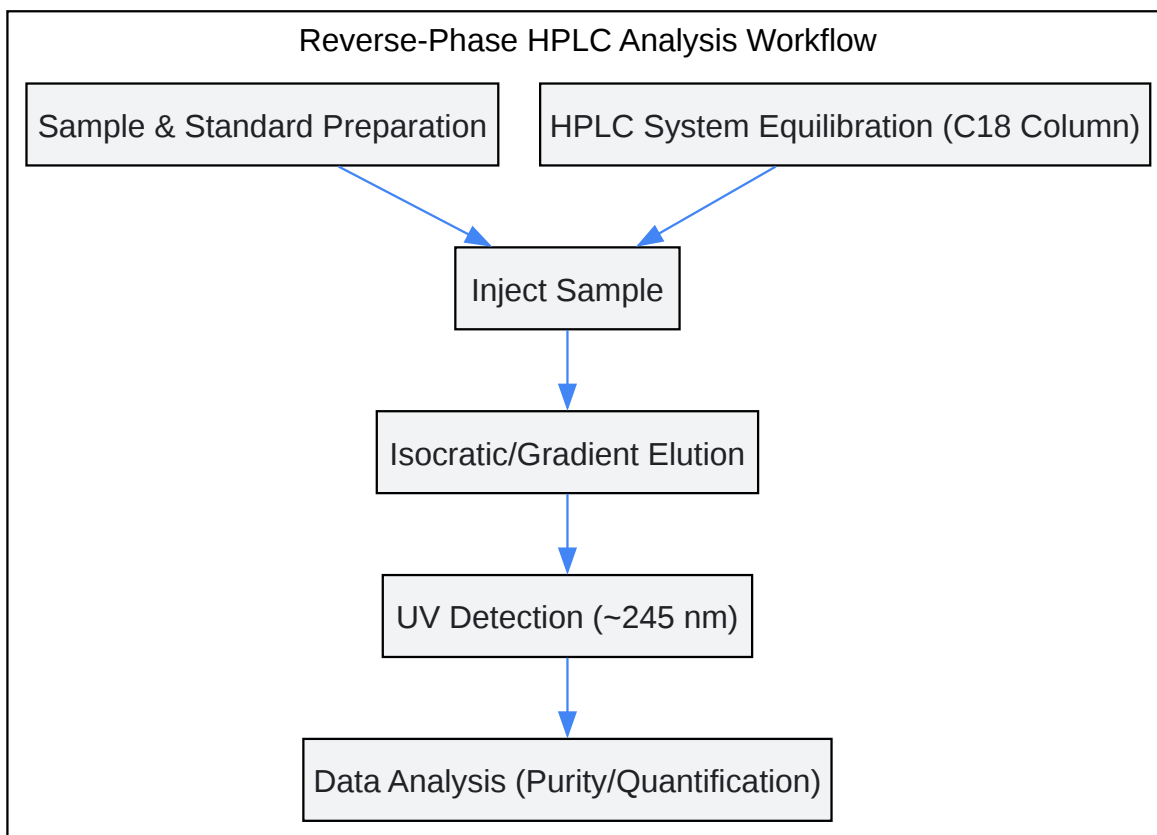
Protocol 2.1.2: Synthesis via Cuprate Reagent

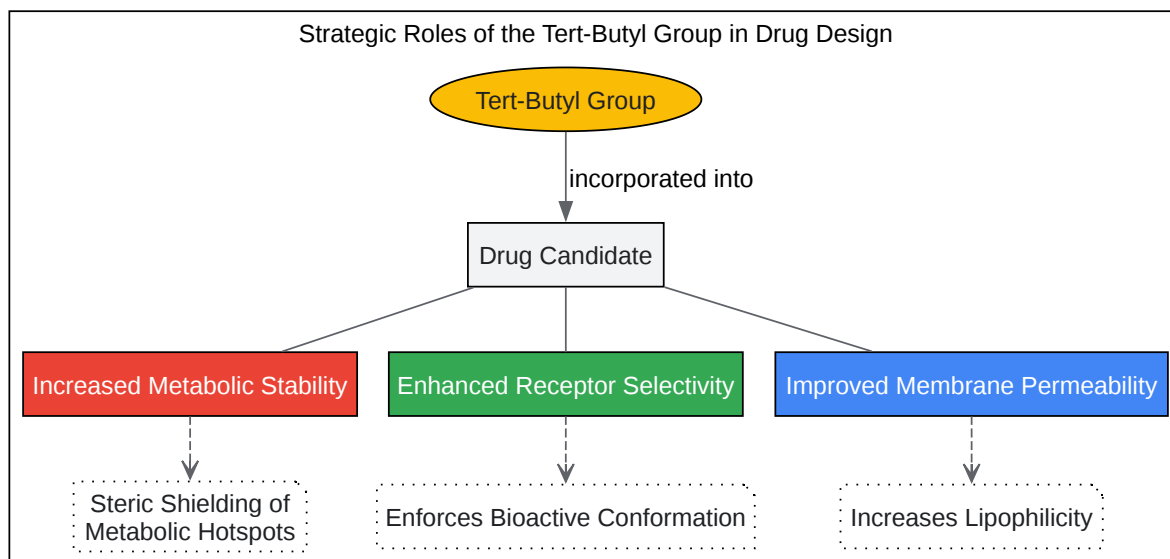
This method utilizes an organocuprate reagent to couple benzoyl chloride with a tert-butyl group.[11]

Methodology:

- Cuprate Formation:
 - A solution of lithium thiophenoxide is prepared by reacting thiophenol with n-butyllithium in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
 - This solution is added to a slurry of copper(I) iodide in THF at low temperature (e.g., -65 °C) to form the phenylthio(tert-butyl)cuprate reagent.[\[11\]](#)
- Reaction:
 - A solution of freshly distilled benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cold cuprate reagent solution.[\[11\]](#)
 - The resulting mixture is stirred at -65 °C for approximately 20-30 minutes.[\[11\]](#)
- Quenching: The reaction is quenched by the addition of anhydrous methanol.[\[11\]](#)
- Workup: The reaction mixture is warmed to room temperature and poured into a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed and dried.[\[11\]](#)
- Purification: The solvent is evaporated, and the residue is purified, typically by chromatography or vacuum distillation, to obtain the final product.







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